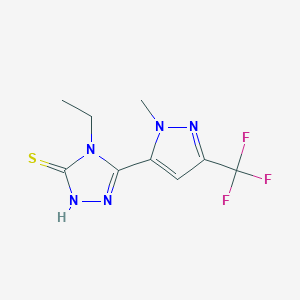

4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that integrates multiple functional groups, including ethyl, methyl, and trifluoromethyl components. It is part of the 1,2,4-triazole family, known for their broad range of applications in chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves several steps:

Formation of Pyrazole Ring: : Starting with appropriate ketones and hydrazines under acidic or basic conditions.

Introduction of Trifluoromethyl Group: : Utilizing reagents like trifluoromethyl iodide.

Construction of Triazole Ring: : Through cyclization reactions involving hydrazides and appropriate nitriles.

Thio Functionalization: : Often involves the use of thiourea under appropriate conditions.

Industrial Production Methods

For large-scale production, efficiency and yield optimization are critical. Catalytic processes and flow chemistry techniques are frequently employed to enhance reaction rates and product yield.

化学反应分析

Substitution Reactions

The thiol (-SH) group undergoes nucleophilic substitution with alkyl halides or acyl chlorides under basic conditions. For example:

Key mechanistic steps involve deprotonation of the thiol group to form a thiolate anion, followed by nucleophilic attack on the electrophilic carbon of the alkyl/acyl reagent .

Oxidation Reactions

The thiol group is oxidized to sulfonic acids or disulfides under controlled conditions:

| Oxidizing Agent | Conditions | Product | Applications | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Ethanol, 60°C, 4 hours | 3-Sulfonato-triazole derivative | Water-soluble intermediates | |

| KMnO₄ | Acidic aqueous solution | Disulfide-linked dimer | Bioactive dimerization |

Oxidation pathways depend on the steric and electronic effects of the trifluoromethyl group, which stabilizes intermediate sulfenic acids.

Cyclocondensation Reactions

The compound participates in heterocycle formation via cyclocondensation with hydrazine derivatives:

| Reactant | Conditions | Product | Key Feature | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Propan-2-ol, 60°C, 8 hours | 1,2,4-Triazolo[3,4-b] thiadiazine derivatives | Enhanced antifungal activity |

This reaction exploits the nucleophilicity of the thiol group and the electrophilicity of adjacent nitrogen atoms in the triazole ring .

Metal Complexation

The thiol group acts as a bidentate ligand for transition metals, forming stable complexes:

| Metal Salt | Conditions | Complex Structure | Biological Activity | Source |

|---|---|---|---|---|

| Cu(II) acetate | Methanol, reflux, 6 hours | Octahedral Cu-S/N coordination complexes | Antibacterial enhancement | |

| AgNO₃ | Aqueous ethanol, room temperature | Linear Ag-S bonded complexes | Anticancer potential |

Spectroscopic data (UV-Vis, ESR) confirm metal-ligand charge transfer interactions in these complexes.

Electrophilic Aromatic Substitution

The pyrazole ring

科学研究应用

Pharmaceutical Applications

- Antimicrobial Activity

- Anti-inflammatory Effects

- Cancer Research

Agricultural Applications

- Pesticides and Herbicides

- Fungicides

Case Studies and Research Findings

作用机制

The compound typically exerts its effects through interactions with biological macromolecules. Its heterocyclic structure enables binding to specific enzymes, influencing metabolic pathways. The molecular targets often include:

Enzymatic Active Sites: : Triazole and pyrazole rings can mimic natural substrates or inhibitors.

Pathways: : Interferes with pathways like signal transduction or DNA replication in pathogenic organisms.

相似化合物的比较

Similar Compounds

4-Ethyl-5-phenyl-1H-1,2,4-triazole-3-thiol

5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Unique Properties

4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol: features a trifluoromethyl group, enhancing its lipophilicity and potential bioavailability. This sets it apart in its interactions with biological membranes and enzymes, possibly leading to unique pharmacokinetics and dynamics compared to other triazole derivatives.

There you go! An in-depth dive into a complex and intriguing compound. What's next on your plate?

生物活性

4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 1001559-40-5) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, highlighting its pharmacological significance.

The compound's molecular formula is C11H10F3N5S with a molecular weight of 333.36 g/mol. It features a triazole ring fused with a pyrazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H10F3N5S2 |

| Molecular Weight | 333.36 g/mol |

| CAS Number | 1001559-40-5 |

| Purity | ≥ 98% |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway includes the formation of the triazole and pyrazole rings through cyclization reactions.

Antimicrobial Activity

Research indicates that compounds containing the triazole and pyrazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles possess broad-spectrum activity against various bacterial strains and fungi. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy .

Antitumor Activity

The compound has shown promise in cancer research. In vitro studies have indicated that it exhibits cytotoxic effects against several cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer) .

Table: Antitumor Activity Data

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity exhibited by triazole derivatives. The compound's structural features suggest potential efficacy in modulating neurotransmitter systems involved in seizure activity. Preliminary studies indicate that similar compounds can significantly reduce seizure frequency in animal models .

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes: Triazole derivatives often act as enzyme inhibitors, particularly in pathways related to cell proliferation and survival.

- Receptor Modulation: The compound may influence receptor activity associated with neurotransmission and tumor growth.

Case Studies

Several case studies have highlighted the effectiveness of triazole-based compounds in clinical settings:

- Anticancer Trials: Clinical trials involving triazole derivatives have shown promising results in reducing tumor size and improving patient outcomes in various cancers.

- Antimicrobial Studies: Investigations into the antimicrobial properties have led to the development of new formulations aimed at treating resistant strains of bacteria.

属性

IUPAC Name |

4-ethyl-3-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N5S/c1-3-17-7(13-14-8(17)18)5-4-6(9(10,11)12)15-16(5)2/h4H,3H2,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFYKIVPYULEDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC(=NN2C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。